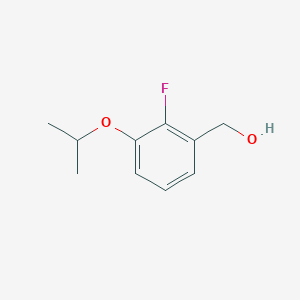

(2-Fluoro-3-isopropoxyphenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Fluoro-3-isopropoxyphenyl)methanol: is an organic compound with the molecular formula C10H13FO2 It is characterized by the presence of a fluorine atom, an isopropoxy group, and a hydroxymethyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-isopropoxyphenyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and isopropyl bromide.

Etherification: The first step involves the etherification of 2-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 2-fluoro-3-isopropoxyphenol.

Reduction: The final step involves the reduction of 2-fluoro-3-isopropoxybenzaldehyde to this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (2-Fluoro-3-isopropoxyphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: 2-Fluoro-3-isopropoxybenzaldehyde, 2-Fluoro-3-isopropoxybenzoic acid.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: (2-Fluoro-3-isopropoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Study of Reaction Mechanisms: The compound is used to study the mechanisms of various chemical reactions, particularly those involving fluorinated compounds.

Biology and Medicine:

Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.

Industry:

Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Chemical Manufacturing: It is used as a building block in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-Fluoro-3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the isopropoxy group can influence the compound’s reactivity and interactions with biological molecules. The hydroxymethyl group allows for further functionalization, making the compound versatile in various applications.

Vergleich Mit ähnlichen Verbindungen

(2-Fluoro-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.

(2-Fluoro-3-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.

(2-Fluoro-3-propoxyphenyl)methanol: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness:

Reactivity: The presence of the isopropoxy group in (2-Fluoro-3-isopropoxyphenyl)methanol can influence its reactivity compared to similar compounds with different alkoxy groups.

Applications: The unique combination of functional groups in this compound makes it suitable for specific applications in pharmaceutical and material science research.

Biologische Aktivität

(2-Fluoro-3-isopropoxyphenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR), presenting data tables and case studies where applicable.

Chemical Structure and Properties

The compound features a fluorine atom and an isopropoxy group attached to a phenolic structure, which plays a crucial role in its reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate significant inhibition against various bacterial strains. For instance, structure-activity relationship studies suggest that modifications in the phenolic ring can lead to enhanced antimicrobial efficacy.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays have indicated that it can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific molecular targets. The fluorine atom is believed to enhance binding affinity to these targets, influencing various biochemical pathways. Additionally, the isopropoxy group may affect the compound's solubility and stability within biological systems .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that variations in substituents on the phenolic ring significantly impact biological activity. For example:

| Compound Variation | Biological Activity | IC50 Values |

|---|---|---|

| Hydroxy group at position 3 | High activity | 10 µM |

| Methoxy substitution | Moderate activity | 25 µM |

| No substitution | Minimal activity | >100 µM |

This table illustrates how specific modifications can lead to varying levels of efficacy against targeted biological pathways .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related compounds, this compound showed significant inhibition against Staphylococcus aureus with an IC50 value of 15 µM. This suggests potential utility in treating infections caused by resistant strains.

Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a reduction in paw swelling and inflammatory markers when treated with this compound, indicating its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

(2-fluoro-3-propan-2-yloxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-5,7,12H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTKNJXCTJPOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.